molecular formula C15H10N2O4 B3060596 4-hydroxy-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 54675-12-6

4-hydroxy-3-nitro-1-phenylquinolin-2(1H)-one

Katalognummer: B3060596
CAS-Nummer: 54675-12-6
Molekulargewicht: 282.25
InChI-Schlüssel: KOQAFNBQPMFLJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-hydroxy-3-nitro-1-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C15H10N2O4 and its molecular weight is 282.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-Hydroxy-3-nitro-1-phenylquinolin-2(1H)-one, a compound within the quinolinone family, has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C15H12N2O3\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}_3

The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline derivatives. For instance, one method involves the condensation of 2-amino-phenol with appropriate nitro and carbonyl sources under acidic or basic conditions to yield the desired quinolinone structure .

Anticancer Activity

In Vitro Studies
Numerous studies have investigated the anticancer activity of this compound derivatives against various cancer cell lines. The compound has demonstrated significant cytotoxic effects, with IC50 values indicating potent activity. For example, derivatives such as 4-hydroxy-3-(3-morpholino-1-(phenylimino)propyl)-1-phenylquinolin-2(1H)-one exhibited an IC50 value of 20 µg/mL against K562 leukemia cells .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects includes the induction of apoptosis and inhibition of cell proliferation. Studies utilizing flow cytometry and Western blotting have shown that these compounds can disrupt microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis via intrinsic and extrinsic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural modifications. Research has indicated that substituents on the quinoline ring significantly affect potency:

Substituent Effect on Activity IC50 Value (µg/mL)
MorpholinoIncreased potency20
AminoethylModerate potency<10
HydroxylVariableNot specified

These findings suggest that specific functional groups can enhance or diminish the anticancer properties of quinolinone derivatives .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various cancer models:

  • K562 Cell Line : The compound was tested against K562 cells, showing significant cytotoxicity with an IC50 value of 20 µg/mL.
  • Hep3B Cell Line : Similar tests revealed that certain derivatives had IC50 values less than 10 µg/mL, indicating strong potential for further development as anticancer agents .
  • Comparative Studies : In comparison with standard chemotherapeutic agents, these compounds exhibited lower toxicity towards normal cells while maintaining efficacy against cancerous cells, highlighting their selective action .

Eigenschaften

IUPAC Name

4-hydroxy-3-nitro-1-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-14-11-8-4-5-9-12(11)16(10-6-2-1-3-7-10)15(19)13(14)17(20)21/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQAFNBQPMFLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-hydroxy-1-phenyl carbostyril (2.20g.; 0.0093 mole) in glacial acetic acid (10 ml.) was treated rapidly with concentrated nitric acid (2.5 ml. d 1.42) and the mixture heated on a steam bath for 21/2 mins. The red solution deposited a dark yellow solid on cooling which, after dilution with ethanol, was filtered off and washed well with ethanol, m.p. (AcOH -- EtOH) 167° - 169° C. (Found; C, 64.13; H, 3.70; N, 9.85; C15H10N2O4 requires; C, 63.83; H, 3.57; N, 9.92%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-3-nitro-1-phenylquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
4-hydroxy-3-nitro-1-phenylquinolin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
4-hydroxy-3-nitro-1-phenylquinolin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-hydroxy-3-nitro-1-phenylquinolin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
4-hydroxy-3-nitro-1-phenylquinolin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
4-hydroxy-3-nitro-1-phenylquinolin-2(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.